Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
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Overview
Description
Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a lithium ion coordinated to a butanoate moiety, which is further functionalized with a hydroxy group and a tert-butoxycarbonyl (Boc) protected amino group. The presence of these functional groups makes it a versatile intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions.
Lithiation: The final step involves the lithiation of the butanoate moiety, which can be accomplished using lithium reagents such as n-butyllithium under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, particularly after deprotection.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Triethylamine, sodium hydroxide
Acids: Hydrochloric acid for deprotection of the Boc group
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In synthetic organic chemistry, Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate serves as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of pharmaceuticals and fine chemicals.
Biology and Medicine
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its structural complexity. It may also serve as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Industry
In the industrial sector, this compound could be utilized in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel compounds with specific properties tailored for various applications.
Mechanism of Action
The mechanism by which Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amino group that can participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(tert-butoxycarbonylamino)propanoate: Similar in structure but lacks the hydroxy group.
tert-Butyl (1S,2S)-1-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-2-methylbutylcarbamate: Contains a similar Boc-protected amino group but differs in the overall structure.
Uniqueness
Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. Its lithium coordination adds another layer of reactivity, distinguishing it from other similar compounds.
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
Properties
IUPAC Name |
lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5.Li/c1-9(2,3)15-8(14)10-6(5-11)4-7(12)13;/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13);/q;+1/p-1/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLSTUPDHIIEOR-FYZOBXCZSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NC(CC(=O)[O-])CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)(C)OC(=O)N[C@H](CC(=O)[O-])CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16LiNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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